molecular formula C17H22ClNO3 B2751820 N-[1-(2-chlorophenyl)-2-oxocyclohexyl]-carbamic acid, 1,1-dimethylethyl ester CAS No. 2177263-88-4

N-[1-(2-chlorophenyl)-2-oxocyclohexyl]-carbamic acid, 1,1-dimethylethyl ester

Cat. No. B2751820
CAS RN: 2177263-88-4
M. Wt: 323.82
InChI Key: VRZJVQFAJVIUAX-UHFFFAOYSA-N
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Description

“N-[1-(2-chlorophenyl)-2-oxocyclohexyl]-carbamic acid, 1,1-dimethylethyl ester” is also known as N-Boc Norketamine . It is an analytical reference standard categorized as an arylcyclohexylamine . This compound is intended for research and forensic applications . Its molecular formula is C17H22ClNO3 and it has a molecular weight of 323.81 .


Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 462.8±45.0 °C and a predicted density of 1.19±0.1 g/cm3 . It is soluble in DMF (10 mg/ml), DMF:PBS (pH 7.2) (1:7) (0.12 mg/ml), DMSO (1 mg/ml), and Methanol (1 mg/ml) . It forms a crystalline solid . Its pKa is predicted to be 10.91±0.20 .

Mechanism of Action

N-Boc Norketamine, also known as N-[1-(2-chlorophenyl)-2-oxocyclohexyl]-carbamic acid, 1,1-dimethylethyl ester, is a compound of interest in the field of neuroscience and pharmacology . This article will delve into the various aspects of its mechanism of action.

Target of Action

N-Boc Norketamine is a major active metabolite of ketamine, which primarily targets the N-methyl-D-aspartic acid receptor (NMDAR) . This receptor plays a crucial role in synaptic plasticity and memory function. Norketamine also binds to several neurotransmitter receptors, including opioid receptors .

Mode of Action

Norketamine acts as a noncompetitive NMDA receptor antagonist . It inhibits the activity of NMDARs, which are critical for synaptic transmission and plasticity in the brain. This inhibition results in a functional dissociation between the thalamocortical and limbic systems .

Biochemical Pathways

Norketamine undergoes hepatic biotransformation through the cytochrome P450, specifically involving the isoenzymes 3A4 and 2B6 . It is first demethylated to active metabolite norketamine. Different minor pathways have been described, namely hydroxylation of the cyclohexanone ring of ketamine and norketamine, and further conjugation with glucuronic acid to increase renal excretion .

Pharmacokinetics

Ketamine, from which N-Boc Norketamine is derived, is mostly metabolized into norketamine, an active metabolite . Norketamine appears in blood 2-3 minutes after a ketamine intravenous bolus administration and reaches a peak about 30 minutes later

Result of Action

The antagonism of NMDA receptor by Norketamine results in a variety of effects. It produces a state termed as dissociative anesthesia , where sensory inputs may reach cortical receiving areas but fail to be perceived in some association areas . It also enhances the descending inhibiting serotoninergic pathway and exerts antidepressive effects .

properties

IUPAC Name

tert-butyl N-[1-(2-chlorophenyl)-2-oxocyclohexyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22ClNO3/c1-16(2,3)22-15(21)19-17(11-7-6-10-14(17)20)12-8-4-5-9-13(12)18/h4-5,8-9H,6-7,10-11H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRZJVQFAJVIUAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCCCC1=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901339968
Record name N-Boc Norketamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901339968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2177263-88-4
Record name N-Boc Norketamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901339968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[1-(2-chlorophenyl)-2-oxocyclohexyl]-carbamic acid, 1,1-dimethylethyl ester
Reactant of Route 2
Reactant of Route 2
N-[1-(2-chlorophenyl)-2-oxocyclohexyl]-carbamic acid, 1,1-dimethylethyl ester
Reactant of Route 3
N-[1-(2-chlorophenyl)-2-oxocyclohexyl]-carbamic acid, 1,1-dimethylethyl ester
Reactant of Route 4
N-[1-(2-chlorophenyl)-2-oxocyclohexyl]-carbamic acid, 1,1-dimethylethyl ester
Reactant of Route 5
N-[1-(2-chlorophenyl)-2-oxocyclohexyl]-carbamic acid, 1,1-dimethylethyl ester
Reactant of Route 6
N-[1-(2-chlorophenyl)-2-oxocyclohexyl]-carbamic acid, 1,1-dimethylethyl ester

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